N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide
CAS No.:
Cat. No.: VC17762720
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | N'-hydroxy-1-methoxycycloheptane-1-carboximidamide |
| Standard InChI | InChI=1S/C9H18N2O2/c1-13-9(8(10)11-12)6-4-2-3-5-7-9/h12H,2-7H2,1H3,(H2,10,11) |
| Standard InChI Key | TZXVQLHDXPVRKP-UHFFFAOYSA-N |
| Isomeric SMILES | COC1(CCCCCC1)/C(=N/O)/N |
| Canonical SMILES | COC1(CCCCCC1)C(=NO)N |
Introduction
N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide is a chemical compound with the CAS number 1603982-84-8. It is characterized by its molecular formula C₉H₁₈N₂O₂ and a molecular weight of 186.25 g/mol . This compound belongs to the class of carboximidamides, which are known for their diverse biological activities and chemical properties.
Biological Activity and Applications
While specific biological activities of N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide are not well-documented, compounds within the carboximidamide class have shown potential in various biological applications, including antimicrobial and anti-inflammatory activities. Further research is needed to explore the potential applications of this compound.
Comparison with Similar Compounds
Other compounds in the carboximidamide class, such as N'-Hydroxy-1-methoxycyclobutane-1-carboximidamide and N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide, have been studied more extensively. These compounds have molecular weights of 144.17 g/mol and 172.22 g/mol, respectively . Their structures and properties can provide insights into the potential behavior of N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide.
Table 2: Comparison of Carboximidamide Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| N'-Hydroxy-1-methoxycycloheptane-1-carboximidamide | C₉H₁₈N₂O₂ | 186.25 |
| N'-Hydroxy-1-methoxycyclobutane-1-carboximidamide | C₆H₁₂N₂O₂ | 144.17 |
| N'-Hydroxy-1-methoxycyclohexane-1-carboximidamide | C₈H₁₆N₂O₂ | 172.22 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume